Chrysanthemyl diphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

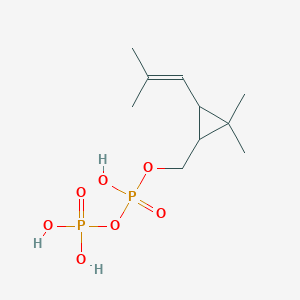

Chrysanthemyl diphosphate is a monoterpenyl phosphate.

科学的研究の応用

Biosynthesis of Pyrethrins

Chrysanthemyl Diphosphate Synthase (CDS)

This compound synthase is the key enzyme responsible for catalyzing the formation of CPP from two molecules of dimethylallyl diphosphate (DMAPP). This reaction is critical in the biosynthetic pathway leading to pyrethrins, which are widely used as insecticides due to their efficacy and low toxicity to mammals . The identification and characterization of CDS have significant implications for agricultural biotechnology, allowing for enhanced production of these natural pesticides through genetic engineering.

Case Study: Transgenic Tobacco Plants

Research has demonstrated that transgenic tobacco plants overexpressing CDS can produce chrysanthemol at a rate of 0.12–0.16 μg h−1g−1 fresh weight, showcasing the potential for increased yield of pyrethrin precursors through biotechnological methods . This study highlights the practical applications of CPP in developing pest-resistant crops.

Enzymatic Characterization and Functionality

Enzyme Kinetics

The enzymatic activity of CDS has been studied in detail, revealing that it operates under Michaelis-Menten kinetics with a Km value for CPP at approximately 196 μM. The enzyme also exhibits substrate inhibition at higher concentrations of DMAPP, indicating a complex regulatory mechanism that could be harnessed for industrial applications .

Hydrolysis to Chrysanthemol

Further research indicates that CDS not only synthesizes CPP but can also hydrolyze it to produce chrysanthemol, an important precursor for various chemical compounds. This dual functionality positions CDS as a bifunctional enzyme with potential applications in synthetic biology and biocatalysis .

Industrial Applications

Natural Pesticide Production

The ability to engineer plants to produce higher quantities of CPP and its derivatives opens avenues for sustainable agricultural practices. By enhancing the biosynthesis pathway through genetic modification, industries can reduce reliance on synthetic pesticides, thus promoting environmentally friendly pest control solutions .

Pharmaceutical Applications

Given the structural similarity between this compound and other bioactive terpenoids, there is potential for exploring its medicinal properties. Research into the therapeutic effects of compounds derived from this compound could lead to novel pharmaceuticals targeting various health conditions.

Summary Table of Key Findings

化学反応の分析

Cyclopropanation Reaction Forming CPP

Reaction:

2 Dimethylallyl diphosphate DMAPP CDSChrysanthemyl diphosphate CPP +Inorganic pyrophosphate

Mechanism:

-

Catalyzed by this compound synthase (CDS), this reaction creates an irregular monoterpene via c1′-2-3 cyclopropanation.

-

The NDXX D catalytic motif in CDS mediates the fusion of two DMAPP molecules, forming a cyclopropane ring characteristic of CPP .

Kinetic Parameters:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Km (DMAPP) | 100 μM | pH 7.5, 30°C | |

| Substrate inhibition | Observed above 100 μM DMAPP | Competitive with CPP hydrolysis |

Hydrolysis of CPP to Chrysanthemol

Reaction:

CPPCDSChrysanthemol+Diphosphate

Key Findings:

-

CDS exhibits bifunctional activity, hydrolyzing CPP’s diphosphate group to produce chrysanthemol .

-

Michaelis-Menten kinetics govern this step, with Km=196muM for CPP and Vmax=4.3textnmolmin−1mg−1 .

Competitive Inhibition by DMAPP:

-

DMAPP competes with CPP for CDS’s active site, reducing chrysanthemol yield.

Enzymatic Characterization and Validation

In Vitro Evidence:

-

Recombinant CDS from Escherichia coli lysates converted DMAPP to chrysanthemol at 0.12–0.16 μg h⁻¹g⁻¹ fresh weight in transgenic tobacco .

-

Alkaline phosphatase treatment confirmed chrysanthemol structure via GC-MS .

Plastid Localization:

-

CDS’s N-terminal plastid-targeting peptide directs enzyme activity to chloroplasts, aligning with pyrethrin biosynthesis sites .

Comparative Analysis of CDS Homologs

| Enzyme | Primary Function | Structural Motif | Substrate Specificity |

|---|---|---|---|

| CDS | Cyclopropanation + hydrolysis | NDXX D | DMAPP/CPP |

| Farnesyl diphosphate synthase | Chain elongation | DDXX D | IPP/DMAPP |

| Squalene synthase | Cyclopropanation + termination | QW motif | FPP |

CDS shares closer sequence homology with farnesyl diphosphate synthases than squalene synthases, despite mechanistic parallels .

特性

分子式 |

C10H20O7P2 |

|---|---|

分子量 |

314.21 g/mol |

IUPAC名 |

[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13) |

InChIキー |

AORLUAKWVIEOLL-UHFFFAOYSA-N |

正規SMILES |

CC(=CC1C(C1(C)C)COP(=O)(O)OP(=O)(O)O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。